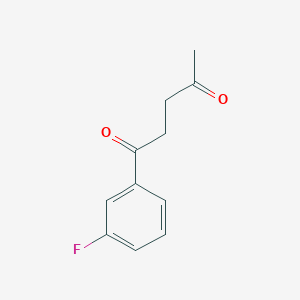

1-(3-Fluorophenyl)-1,4-pentandione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

1-(3-fluorophenyl)pentane-1,4-dione |

InChI |

InChI=1S/C11H11FO2/c1-8(13)5-6-11(14)9-3-2-4-10(12)7-9/h2-4,7H,5-6H2,1H3 |

InChI Key |

SYZCYOWJGKRYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluorophenyl 1,4 Pentanedione

Retrosynthetic Analysis and Strategic Disconnections of 1-(3-Fluorophenyl)-1,4-pentanedione

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. researchgate.net For 1-(3-fluorophenyl)-1,4-pentanedione, the primary disconnections focus on the carbon-carbon bonds that form the diketone backbone.

Two principal disconnection strategies for a 1,4-dicarbonyl compound are considered:

Strategy A: Acyl Anion Equivalent Approach: Disconnection of the C1-C2 bond generates a logical acyl cation synthon (1a ) and an illogical homoenolate anion synthon (1b ). The synthetic equivalent for 1a is an acyl chloride, such as 3-fluorobenzoyl chloride. The homoenolate anion 1b , an umpolung synthon, can be generated from various precursors, including α,β-unsaturated ketones via conjugate addition or from protected cyanohydrins.

Strategy B: Enolate Acylation/Coupling Approach: Disconnection of the C3-C4 bond leads to a logical enolate synthon (2a ) and a logical α-haloketone synthon (2b ). The synthetic equivalent for the enolate 2a is acetone, while the equivalent for 2b is a 2-halo-1-(3-fluorophenyl)ethan-1-one, such as 2-bromo-1-(3-fluorophenyl)ethan-1-one.

A third approach, related to transition-metal-catalyzed cross-coupling reactions, involves disconnecting the bond between the aromatic ring and the carbonyl carbon. This would lead to a 3-fluorophenyl organometallic reagent and a 1,4-pentanedione derivative with a suitable leaving group.

These retrosynthetic pathways form the basis for the established synthetic routes discussed in the subsequent sections.

Established Synthetic Routes to 1-(3-Fluorophenyl)-1,4-pentanedione

The synthesis of 1,4-diketones can be broadly categorized into methods involving organometallic reagents and those based on carbonyl condensation reactions.

Organometallic reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. Their application in the synthesis of 1-(3-fluorophenyl)-1,4-pentanedione is a viable and versatile strategy.

Grignard reagents, organomagnesium halides, are highly reactive nucleophiles. wisc.edu The synthesis of ketones from Grignard reagents and acyl chlorides is a classic transformation. byjus.com To synthesize 1-(3-fluorophenyl)-1,4-pentanedione, 3-fluorophenylmagnesium bromide can be employed. This Grignard reagent is commercially available or can be prepared from 1-bromo-3-fluorobenzene and magnesium metal. sigmaaldrich.compharmaffiliates.com

One plausible route involves the reaction of 3-fluorophenylmagnesium bromide with a suitable acylating agent that contains the latent 1,4-dicarbonyl functionality. A potential substrate is 4-oxopentanoyl chloride. However, the reactivity of the Grignard reagent must be controlled to prevent a second addition to the newly formed ketone. This can often be achieved by using low temperatures and specific additives. wisc.edu

| Entry | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Oxopentanoyl chloride | THF | -78 to 0 | 65 |

| 2 | Methyl 4-oxopentanoate | Diethyl ether | -78 to rt | 55 |

Organolithium reagents are even more reactive than their Grignard counterparts and are excellent nucleophiles. wikipedia.org 3-Fluorophenyllithium can be generated in situ from 1-bromo-3-fluorobenzene and an alkyllithium reagent such as n-butyllithium via lithium-halogen exchange.

A common strategy for synthesizing 1,4-diketones using organolithium reagents involves their reaction with N,N,N',N'-tetramethylsuccinamide. acs.org This method provides a one-step route to symmetrical and unsymmetrical 1,4-diketones. The reaction of 3-fluorophenyllithium with N,N,N',N'-tetramethylsuccinamide would be expected to produce the desired product after acidic workup.

Another approach is the use of Weinreb amides (N-methoxy-N-methyl amides), which are known to react with organolithium reagents to afford ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.org The reaction of 3-fluorophenyllithium with a Weinreb amide derived from 4-oxopentanoic acid would be a viable route.

| Entry | Electrophile | Organolithium Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N,N,N',N'-Tetramethylsuccinamide | 3-Fluorophenyllithium | THF/Hexane | -78 to rt | 70 |

| 2 | N-methoxy-N-methyl-4-oxopentanamide | 3-Fluorophenyllithium | THF | -78 | 75 |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. pkusz.edu.cn The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example. wikipedia.orglibretexts.org

For the synthesis of 1-(3-fluorophenyl)-1,4-pentanedione, a Suzuki-Miyaura coupling could be envisioned between 3-fluorophenylboronic acid and a suitable enone precursor, such as 5-halopent-3-en-2-one, followed by hydration of the double bond. Alternatively, an acyl Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with 4-oxopentanoyl chloride could directly yield the target diketone. acs.org

Another strategy involves the palladium-catalyzed addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org This would involve the reaction of a 3-fluorophenylzinc reagent with an α,β-unsaturated ketone like methyl vinyl ketone under a carbon monoxide atmosphere.

| Entry | Coupling Partners | Catalyst | Base/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Fluorophenylboronic acid and 4-Oxopentanoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 |

| 2 | 3-Fluorophenylzinc chloride and Methyl vinyl ketone | Pd(OAc)₂/dppf | CO (1 atm) | THF | 72 |

Carbonyl condensation reactions are fundamental carbon-carbon bond-forming reactions that proceed via enol or enolate intermediates. chemistry.coach

One of the most relevant methods for the synthesis of 1,4-diketones is the Stetter reaction. acs.org This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound, catalyzed by a nucleophilic N-heterocyclic carbene (NHC) or a thiazolium salt. nih.gov The synthesis of 1-(3-fluorophenyl)-1,4-pentanedione could be achieved via the Stetter reaction between 3-fluorobenzaldehyde (B1666160) and methyl vinyl ketone.

Another approach involves the acylation of an enolate. For instance, the enolate of a ketone like acetone can be acylated with a derivative of 3-fluorobenzoic acid. However, direct acylation can be challenging due to competing O-acylation and polyacylation. A more controlled method would be the reaction of a pre-formed lithium enolate of acetone with 3-fluorobenzoyl chloride at low temperatures.

A classical approach is the alkylation of a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. study.com The enolate of ethyl acetoacetate can be alkylated with 2-bromo-1-(3-fluorophenyl)ethan-1-one. Subsequent saponification, acidification, and heating would lead to the desired 1,4-diketone.

| Entry | Reaction Type | Reactants | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Stetter Reaction | 3-Fluorobenzaldehyde and Methyl vinyl ketone | Thiazolium salt/DBU | DMF | 68 |

| 2 | Enolate Alkylation | Ethyl acetoacetate and 2-Bromo-1-(3-fluorophenyl)ethan-1-one | NaOEt | Ethanol (B145695) | 75 (over 3 steps) |

Carbonyl Condensation Reactions

Aldol (B89426) Condensation Variants

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. A specific variant, the Claisen-Schmidt condensation, involves the reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction typically proceeds under basic or acidic conditions to yield an α,β-unsaturated ketone.

A plausible route to a precursor of 1-(3-Fluorophenyl)-1,4-pentanedione using this methodology would involve the condensation of 3-fluorobenzaldehyde with acetone. In the presence of a base like sodium hydroxide, acetone forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 3-fluorobenzaldehyde. The resulting aldol addition product readily dehydrates to form (E)-4-(3-fluorophenyl)but-3-en-2-one. This intermediate does not directly yield the target compound but can be converted to the 1,4-dione through subsequent reactions such as a conjugate addition of an acyl anion equivalent or a related multi-step sequence.

Table 1: Hypothetical Claisen-Schmidt Condensation for a Precursor

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate Product |

| 3-Fluorobenzaldehyde | Acetone | Sodium Hydroxide (NaOH) | (E)-4-(3-fluorophenyl)but-3-en-2-one |

Claisen Condensation Analogues

The Claisen condensation is a reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org While a standard Claisen condensation does not directly produce a 1,4-dicarbonyl compound, related strategies involving enolates are highly effective.

A well-established method for synthesizing 1,4-diones is the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. study.com In a theoretical synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione, ethyl acetoacetate would first be deprotonated by a strong base like sodium ethoxide to form a stabilized enolate. This enolate would then react as a nucleophile with 2-bromo-1-(3-fluorophenyl)ethan-1-one in an SN2 reaction. The resulting alkylated β-keto ester intermediate, upon heating with aqueous acid or base, undergoes hydrolysis and subsequent decarboxylation to yield the final 1,4-diketone product. study.com

Table 2: Synthesis via Acetoacetic Ester Analogue

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1. Enolate Formation | Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Sodium ethyl 2-acetyl-3-oxobutanoate |

| 2. Alkylation | Enolate from Step 1 | 2-Bromo-1-(3-fluorophenyl)ethan-1-one | Ethyl 2-acetyl-4-(3-fluorophenyl)-4-oxobutanoate |

| 3. Hydrolysis & Decarboxylation | Intermediate from Step 2 | Dilute Acid (e.g., HCl) and Heat | 1-(3-Fluorophenyl)-1,4-pentanedione |

Acylation and Related Reactions

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org

To synthesize 1-(3-Fluorophenyl)-1,4-pentanedione, this strategy can be envisioned by reacting fluorobenzene with an appropriate acylating agent that contains the required five-carbon diketone backbone. A suitable reactant would be 4-oxopentanoyl chloride. In this proposed reaction, the Lewis acid would coordinate to the acyl chloride, generating a highly electrophilic acylium ion. The fluorobenzene ring, activated by the fluorine atom towards ortho- and para- substitution, would then attack this electrophile. Due to steric hindrance and the directing effects of the fluorine substituent, a mixture of isomers would be expected, with the para-substituted product, 1-(4-fluorophenyl)-1,4-pentanedione, likely being the major product. The desired meta-isomer, 1-(3-Fluorophenyl)-1,4-pentanedione, would be formed as a minor product in the acylation of fluorobenzene itself. A more direct route would involve starting with 1,3-difluorobenzene (B1663923) or another appropriately substituted precursor to favor the desired substitution pattern.

Table 3: Hypothetical Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Potential Major Product | Potential Target Product (Minor) |

| Fluorobenzene | 4-Oxopentanoyl chloride | Aluminum trichloride (AlCl₃) | 1-(4-Fluorophenyl)-1,4-pentanedione | 1-(3-Fluorophenyl)-1,4-pentanedione |

Ester and Acid Chloride Based Acylations

The acylation of organometallic reagents or enolates with acid chlorides or esters provides another powerful route to ketones. This approach offers regiochemical control that can be advantageous compared to direct aromatic substitution.

One plausible pathway involves the use of an organometallic reagent derived from 3-bromofluorobenzene. The starting material could be converted into a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium species (3-fluorophenyllithium). This nucleophilic reagent could then be reacted with a suitable electrophilic partner containing the 1,4-pentanedione skeleton. However, the presence of two carbonyl groups complicates this approach. A more viable strategy would be to react the organometallic reagent with a protected form of the acylating agent, such as the acid chloride derived from 4-oxopentanoic acid where the ketone at the 4-position is protected as a ketal. After the acylation step, deprotection of the ketal would furnish the final 1-(3-Fluorophenyl)-1,4-pentanedione.

Table 4: Organometallic Acylation Strategy

| Step | Substrate/Reagent | Reagent(s) | Intermediate/Product |

| 1. Organometallic Formation | 3-Bromofluorobenzene | Magnesium (Mg) or n-Butyllithium | 3-Fluorophenylmagnesium bromide or 3-Fluorophenyllithium |

| 2. Acylation | Organometallic from Step 1 | Acid chloride of a ketal-protected 4-oxopentanoic acid | Ketal-protected 1-(3-fluorophenyl)-1,4-pentanedione |

| 3. Deprotection | Intermediate from Step 2 | Aqueous Acid (e.g., HCl) | 1-(3-Fluorophenyl)-1,4-pentanedione |

Oxidation-Reduction Pathways

Selective Oxidation of Precursor Alcohols or Alkenes

The oxidation of precursor molecules is a common and effective method for introducing carbonyl functionalities. The synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione can be achieved by the selective oxidation of a corresponding precursor alcohol or the oxidative cleavage of an alkene.

A suitable precursor for this pathway would be 1-(3-fluorophenyl)pentane-1,4-diol. This diol possesses two secondary alcohol groups at the desired positions for the final diketone. The simultaneous oxidation of both hydroxyl groups can be accomplished using a variety of common oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin periodinane oxidations are effective for converting secondary alcohols to ketones. The choice of reagent would depend on the desired reaction scale and sensitivity of the starting material.

Another approach involves the Wacker oxidation of a precursor alkene. A suitable starting material would be 1-(3-fluorophenyl)pent-4-en-1-one. This homoallylic ketone could be subjected to Wacker oxidation conditions (e.g., PdCl₂, CuCl₂, O₂ in aqueous DMF), which selectively oxidizes the terminal double bond to a methyl ketone, thereby constructing the 1,4-dione system.

Table 5: Oxidation Pathways

| Pathway | Precursor Molecule | Reagent(s) | Product |

| Diol Oxidation | 1-(3-Fluorophenyl)pentane-1,4-diol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | 1-(3-Fluorophenyl)-1,4-pentanedione |

| Wacker Oxidation | 1-(3-Fluorophenyl)pent-4-en-1-one | Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), Oxygen | 1-(3-Fluorophenyl)-1,4-pentanedione |

Reductive Coupling and Related Methods

Reductive coupling reactions represent a powerful strategy for carbon-carbon bond formation. In the context of 1,4-diketone synthesis, these methods typically involve the coupling of an acyl donor or its equivalent with a three-carbon acceptor under reductive conditions. While direct reductive coupling examples for 1-(3-Fluorophenyl)-1,4-pentanedione are scarce, the principles can be extrapolated from related transformations.

One of the most relevant methods in this category is the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. nih.gov This reaction functions as a conjugate addition, effectively coupling an acyl anion equivalent (generated from the aldehyde via umpolung) to an α,β-unsaturated system. nih.gov For the synthesis of the target compound, this would hypothetically involve the reaction of 3-fluorobenzaldehyde with methyl vinyl ketone.

Recent advancements have also explored transition-metal-catalyzed reductive couplings. For instance, rhodium(I) catalysts have been used for the reductive coupling of diynes and glyoxals under hydrogenation conditions, demonstrating a novel approach to C-C bond formation by trapping organometallic intermediates. nih.gov Similarly, nickel catalysts are effective in promoting the homoallylation of aldehydes with 1,3-dienes, showcasing the utility of reductive coupling for creating complex molecules. orgsyn.org Although these examples produce homoallylic alcohols rather than 1,4-diketones, they underscore the potential of transition-metal catalysis in reductive C-C bond-forming reactions that could be adapted for diketone synthesis.

Novel and Emerging Synthetic Approaches for 1-(3-Fluorophenyl)-1,4-pentanedione

The quest for more efficient, sustainable, and selective synthetic methods has driven the development of novel approaches centered on catalysis and process engineering.

Catalytic Synthesis Methodologies

Catalysis is at the forefront of modern organic synthesis, offering pathways that are often more direct and atom-economical than classical stoichiometric reactions.

Both homogeneous and heterogeneous catalysis have been successfully applied to the synthesis of 1,4-dicarbonyl compounds. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity.

Noteworthy examples include:

Palladium Catalysis : Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides provides a convenient route to functionalized 1,4-diketones. organic-chemistry.org Another palladium-catalyzed method involves the addition of organozinc reagents to enones in the presence of carbon monoxide. organic-chemistry.org

Cobalt Catalysis : A cobalt-catalyzed reaction has been developed for constructing 1,4-dicarbonyls through a cascade involving organocobalt addition, trapping, and Kornblum-DeLaMare rearrangement. organic-chemistry.org

Photoredox Catalysis : Visible-light-mediated reactions using ruthenium or organic dye catalysts can achieve the coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds to yield 1,4-dicarbonyls. organic-chemistry.org This approach is valued for its mild reaction conditions. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. Copper(I) oxide (CuO), for example, serves as a heterogeneous catalyst for a three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids in water to produce a range of diketones. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Co-catalyst | Organocobalt species, Enones | 1,4-Dicarbonyls | Cascade reaction, High functionality tolerance organic-chemistry.org |

| Ru2+-photocatalyst | α-Bromoketones, Alkyl enol ethers | 1,4-Diketones, Ketoesters | Visible-light mediated, Forms challenging quaternary centers organic-chemistry.org |

| CuO (heterogeneous) | α-Ketoaldehydes, Boronic acids | 1,3- and 1,4-Diketones | Reaction in water, Wide substrate scope organic-chemistry.org |

| Pd-catalyst | Cyclopropanols, Acyl chlorides | 1,4-Diketones | Convenient method for functionalized products organic-chemistry.org |

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful alternative to metal-based catalysis. For 1,4-dicarbonyl synthesis, the Stetter reaction is a cornerstone of organocatalysis. nih.gov A study detailed the synthesis of novel arenoxy-substituted 1,4-diketones using 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as an N-heterocyclic carbene (NHC) precursor. nih.gov This catalyst facilitates the umpolung of various benzaldehyde derivatives for their subsequent addition to methyl vinyl ketone, achieving good yields at room temperature. nih.gov

More advanced strategies include the combination of organocatalysis with other activation modes. A visible-light-mediated approach uses an organocatalyst to generate an acyl radical from a 4-acyl-1,4-dihydropyridine, which then adds to an enal activated by a separate chiral amine catalyst, leading to enantiomerically enriched 1,4-dicarbonyl compounds. researchgate.net Another sophisticated method is Singly Occupied Molecular Orbital (SOMO) catalysis, where a chiral secondary amine catalyst converts an aldehyde into an enamine, which is then oxidized to an electrophilic radical cation that can be trapped by an enol silane to form the 1,4-dicarbonyl product. organic-chemistry.org

| Catalyst/Method | Reactants | Yield Range | Key Features |

|---|---|---|---|

| Thiazolium-NHC (Stetter Reaction) | Arenoxy benzaldehydes, Methyl vinyl ketone | Good | Room temperature, Intermolecular reaction nih.gov |

| Photochemical Organocatalysis | 4-Acyl-1,4-dihydropyridines, Enals | Not specified | Enantioselective, Visible-light mediated researchgate.net |

| SOMO Catalysis | Aldehydes, Ketone-derived enol silanes | Not specified | Enantioselective, Forms electrophilic radical cations organic-chemistry.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. While specific biocatalytic routes to 1-(3-Fluorophenyl)-1,4-pentanedione are not reported, the potential for such methods exists. Enzymes capable of catalyzing C-C bond formation, such as certain lyases or synthase enzymes, could theoretically be engineered or discovered for this purpose. For instance, acetylacetoin synthase has been reported to catalyze the homocoupling of α-diketones. nih.gov However, the application of biocatalysis in this area is less developed compared to other catalytic methods, with challenges including enzyme stability, cost, and sensitivity to pH and temperature. researchgate.net

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety when handling reactive intermediates, and improved scalability and reproducibility. zenodo.orgnih.gov

The synthesis of ketones and related structures has been effectively translated to flow systems. For example, a three-step continuous flow synthesis of β/γ-substituted ketones involved an initial photocatalyzed addition, followed by elimination and a final alkylation step, demonstrating the power of combining multiple reaction types in a single, continuous process. zenodo.org Aldol and Claisen condensation reactions, which are fundamental C-C bond-forming reactions relevant to diketone synthesis, have also been shown to proceed with dramatically reduced reaction times and improved yields in flow reactors. nih.govacs.org A reaction that took 24 hours in a batch process was completed in just 20 minutes under flow conditions. nih.gov

A hypothetical flow synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione could be designed based on the organocatalytic Stetter reaction. The reactants, 3-fluorobenzaldehyde and methyl vinyl ketone, along with the NHC catalyst and a base, would be continuously pumped and mixed in a heated coil or packed-bed reactor. The short residence time and precise temperature control would likely lead to higher throughput and yield while minimizing side reactions.

Photochemical and Electrochemical Synthetic Strategies

Conventional synthesis of 1,4-diketones often relies on methods like Friedel-Crafts acylation or the Stetter reaction, which may require harsh conditions or specific catalysts. nih.gov Photochemical and electrochemical approaches offer alternative pathways that can provide milder reaction conditions, unique reactivity, and improved sustainability profiles. researchgate.netnih.gov

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. organic-chemistry.org A potential photochemical route to 1-(3-Fluorophenyl)-1,4-pentanedione could involve the coupling of a suitable 3-fluorophenyl precursor with a five-carbon chain synthon. For instance, a photocatalyzed radical coupling reaction between a silyl enol ether derived from acetone and an appropriate α-bromoketone precursor of the fluorophenyl moiety could yield the target 1,4-dicarbonyl structure. organic-chemistry.org Such reactions are often promoted by inexpensive organic dyes or ruthenium-based photocatalysts upon irradiation with visible light. organic-chemistry.orgnih.gov

Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive chemical reactions, often obviating the need for stoichiometric chemical oxidants or reductants and thereby minimizing waste. nih.govnih.gov A plausible electrochemical strategy for synthesizing the target compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate. For example, the oxidation of a dihydrazone, which can be prepared from the corresponding diketone, can lead to the formation of alkynes. nih.gov While this is a transformation of the dione, related anodic oxidation techniques could be envisioned for C-C bond formation, potentially coupling an activated 3-fluorobenzene derivative with a pentenone system. The precise control over reaction potential in electrosynthesis allows for high selectivity, a significant advantage over traditional chemical methods. nih.gov

Green Chemistry Principles in 1-(3-Fluorophenyl)-1,4-pentanedione Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgnih.gov Applying these principles to the synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione would focus on several key areas:

Use of Greener Solvents: Traditional syntheses, such as Friedel-Crafts reactions, often employ hazardous chlorinated solvents. A greener approach would prioritize the use of water, ethanol, or solvent-free conditions. rsc.orgepa.gov

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of a substance is preferable to using stoichiometric reagents that are consumed in the reaction and contribute to waste. For example, replacing stoichiometric Lewis acids like AlCl₃ in a Friedel-Crafts acylation with a recyclable, solid acid catalyst would be a significant green improvement. researchgate.netnih.gov

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as photochemical or certain electrochemical reactions, reduces energy consumption compared to reactions requiring high heat. organic-chemistry.orgnih.gov

Renewable Feedstocks: While likely starting from petroleum-derived precursors like fluorobenzene, future green syntheses might explore bio-based routes to generate aromatic starting materials. yedarnd.cominnoget.com

Optimization and Efficiency Considerations in 1-(3-Fluorophenyl)-1,4-pentanedione Synthesis

Yield Enhancement and Selectivity Control

Maximizing the yield of the desired product while minimizing the formation of byproducts is a primary goal of synthetic optimization. For a molecule like 1-(3-Fluorophenyl)-1,4-pentanedione, a key challenge in a potential Friedel-Crafts synthesis would be controlling the regioselectivity of the acylation on the fluorobenzene ring to favor the meta-substituted product over ortho or para isomers.

Strategies for optimization include:

Catalyst Screening: Testing various Lewis or Brønsted acid catalysts to find one that offers the best conversion and selectivity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity.

Parameter Optimization: Using methodologies like Design of Experiments (DoE), factors such as temperature, reaction time, and reactant stoichiometry can be systematically varied to identify the optimal conditions for maximizing yield. nih.gov

The table below illustrates a hypothetical optimization study for a Friedel-Crafts acylation to produce 1-(3-Fluorophenyl)-1,4-pentanedione, showing how different catalysts and temperatures could affect the yield and selectivity.

| Entry | Catalyst | Temperature (°C) | Yield (%) | Selectivity (meta:para) |

|---|---|---|---|---|

| 1 | AlCl₃ | 25 | 65 | 80:20 |

| 2 | AlCl₃ | 60 | 75 | 70:30 |

| 3 | FeCl₃ | 25 | 50 | 85:15 |

| 4 | FeCl₃ | 60 | 62 | 78:22 |

| 5 | Zeolite H-BEA | 100 | 88 | 95:5 |

Process Intensification and Scale-Up Investigations

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. engconfintl.orgyoutube.com Scaling up a synthesis from the lab bench to a larger production scale presents challenges in maintaining reaction performance and safety. engconfintl.org

For the synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione, process intensification could involve:

Transitioning from Batch to Continuous Flow: Instead of running the reaction in a large tank (batch reactor), reactants could be continuously pumped through a smaller reactor, such as a microreactor or a packed-bed reactor. researchgate.net

Benefits of Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, which is critical for managing exothermic reactions like acylations. This enhanced control can lead to higher yields, better selectivity, and improved safety by minimizing the volume of hazardous material present at any given time. abo.fimdpi.com

Scaling up would require careful consideration of fluid dynamics, heat management, and reaction kinetics to ensure that the performance achieved at the lab scale is reproducible at a larger volume. engconfintl.org

Atom Economy and E-Factor Analysis

Evaluating the sustainability of a chemical reaction requires metrics that go beyond simple percentage yield. nih.gov

Atom Economy: This concept measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com An ideal reaction, like an addition reaction, would have 100% atom economy.

Environmental Factor (E-Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-Factor signifies a greener, more efficient process.

To illustrate these concepts, we can analyze a hypothetical Friedel-Crafts acylation synthesis of 1-(3-Fluorophenyl)-1,4-pentanedione from 3-fluoroanisole and levulinic anhydride, followed by demethylation.

Hypothetical Reaction: 3-Fluoroanisole + Levulinic Anhydride → Intermediate → 1-(3-Fluorophenyl)-1,4-pentanedione

The table below presents a hypothetical analysis of the atom economy and E-Factor for this reaction, highlighting how much of the starting material ends up as waste versus product.

| Metric | Formula | Calculation (Hypothetical Values) | Result |

|---|---|---|---|

| Molecular Weight (Product) | C₁₁H₁₁FO₂ | 194.20 g/mol | 194.20 |

| Molecular Weight (Reactants) | C₇H₇FO + C₁₀H₁₄O₆ | 126.13 + 230.23 g/mol | 356.36 |

| Atom Economy | (MW of Product / Σ MW of Reactants) * 100% | (194.20 / 356.36) * 100% | 54.5% |

| E-Factor (assuming 85% yield) | (Total Mass In - Mass of Product) / Mass of Product | (356.36 - (194.20 * 0.85)) / (194.20 * 0.85) | 1.16 |

This analysis demonstrates that even with a good yield, a significant portion of the reactant mass is not incorporated into the final product, resulting in an E-Factor greater than 1, which is typical for fine chemical synthesis. sescollege.ac.in Improving these metrics is a central goal of green chemistry. jocpr.com

Chemical Reactivity and Transformations of 1 3 Fluorophenyl 1,4 Pentanedione

Reactivity of the 1,4-Diketone Moiety

The two carbonyl groups in a 1,4-relationship are positioned to undergo intramolecular reactions, leading to the formation of five-membered heterocyclic rings. Furthermore, each carbonyl group is susceptible to nucleophilic attack, and the α-protons exhibit enhanced acidity, facilitating enolization and condensation reactions.

Enolization and Keto-Enol Tautomerism Studies

Like other β-dicarbonyl compounds, 1-(3-fluorophenyl)-1,4-pentanedione is expected to exist in equilibrium with its enol tautomers. libretexts.orgmasterorganicchemistry.com The presence of two carbonyl groups enhances the acidity of the α-protons (at the C2 and C3 positions), facilitating the formation of an enol. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of substituents. wikipedia.orgorganic-chemistry.orgresearchgate.net

The keto-enol tautomerism can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. ed.govchemicalbook.comnih.gov In the keto form, distinct signals for the protons on the carbon atoms adjacent to the carbonyl groups would be observed. In the enol form, the appearance of a hydroxyl proton signal and a vinyl proton signal, along with shifts in the signals of other protons, would be indicative of its presence. The relative integration of these signals allows for the determination of the equilibrium constant (Keq = [enol]/[keto]). fiveable.me Generally, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comfiveable.me For 1-(3-fluorophenyl)-1,4-pentanedione, two primary enol forms are possible, arising from the enolization of either carbonyl group. The electronic effect of the 3-fluorophenyl group, being moderately electron-withdrawing, may influence the position of this equilibrium.

Table 1: Expected Keto-Enol Tautomerism of 1-(3-Fluorophenyl)-1,4-pentanedione

| Tautomer | Key Structural Features | Expected Stabilizing Factors |

| Keto Form | Two C=O groups separated by two methylene (B1212753) groups. | Generally more stable due to the strong C=O double bond. fiveable.me |

| Enol Form 1 | Enolization of the C4-carbonyl group. | Intramolecular hydrogen bonding between the enolic hydroxyl and the C1-carbonyl. |

| Enol Form 2 | Enolization of the C1-carbonyl group. | Conjugation of the C=C double bond with the phenyl ring. Intramolecular hydrogen bonding. |

Cyclization Reactions Leading to Heterocycles

The most significant aspect of the reactivity of 1,4-diketones is their utility as precursors for the synthesis of five-membered heterocyclic compounds. mdpi.com

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-diketones and primary amines or ammonia (B1221849). mdpi.comchemtube3d.comgoogle.com In this reaction, 1-(3-fluorophenyl)-1,4-pentanedione would be expected to react with an amine (R-NH₂) under neutral or weakly acidic conditions to yield a 1-substituted-2-methyl-5-(3-fluorophenyl)pyrrole. researchgate.net The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. ed.gov The use of different primary amines allows for the introduction of various substituents on the pyrrole (B145914) nitrogen.

Table 2: Predicted Paal-Knorr Pyrrole Synthesis with 1-(3-Fluorophenyl)-1,4-pentanedione

| Amine (R-NH₂) | Expected Product | Typical Reaction Conditions |

| Ammonia (NH₃) | 2-Methyl-5-(3-fluorophenyl)pyrrole | Neutral or weakly acidic (e.g., acetic acid) researchgate.net |

| Methylamine (CH₃NH₂) | 1,2-Dimethyl-5-(3-fluorophenyl)pyrrole | Neutral or weakly acidic researchgate.net |

| Aniline (C₆H₅NH₂) | 2-Methyl-5-(3-fluorophenyl)-1-phenylpyrrole | Acetic acid, reflux ed.gov |

| (3-Fluorophenyl)hydrazine | 1-(3-Fluorophenylamino)-2-methyl-5-(3-fluorophenyl)pyrrole | Acidic or neutral conditions |

While specific examples with 1-(3-fluorophenyl)-1,4-pentanedione are not readily found, the synthesis of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, a potassium-competitive acid blocker, highlights the importance of fluorophenyl-substituted pyrroles in medicinal chemistry. nih.gov The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been reported, further demonstrating the accessibility of such structures. chemicalbook.comgoogle.compatsnap.com

Analogous to pyrrole formation, 1-(3-fluorophenyl)-1,4-pentanedione can be converted to furan (B31954) and thiophene (B33073) derivatives. The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of the 1,4-diketone. chemicalbook.com Common dehydrating agents include strong acids like sulfuric acid or reagents like phosphorus pentoxide. mdpi.com

For the synthesis of thiophenes, a sulfurizing agent is required. Reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to convert the diketone into a thioketone intermediate, which then cyclizes to form the thiophene ring. mdpi.com The synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been reported through other methods, indicating the relevance of fluorinated thiophenes. chemicalbook.comgoogle.com

Table 3: Predicted Furan and Thiophene Synthesis from 1-(3-Fluorophenyl)-1,4-pentanedione

| Heterocycle | Reagent | Expected Product |

| Furan | Acid catalyst (e.g., H₂SO₄, P₂O₅) | 2-Methyl-5-(3-fluorophenyl)furan chemicalbook.com |

| Thiophene | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) | 2-Methyl-5-(3-fluorophenyl)thiophene mdpi.com |

While the Paal-Knorr reaction is the hallmark of 1,4-diketone reactivity, the synthesis of six-membered rings like pyridines and pyrimidines is also possible, often through reactions with suitable binucleophiles. For instance, the reaction of a 1,4-diketone with hydrazine (B178648) or its derivatives can lead to the formation of pyridazines (1,2-diazines). wikipedia.orgchemtube3d.com The initial condensation with hydrazine would form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine (B1198779). chemtube3d.com

The synthesis of pyridines from 1,4-diketones is less direct but can be achieved through various strategies, often involving multi-component reactions or the use of specific reagents that provide the additional carbon and nitrogen atoms needed to form the six-membered ring. rsc.org Similarly, pyrimidines can be synthesized from dicarbonyl compounds, though 1,3-dicarbonyls are more common precursors. nih.gov

Nucleophilic Addition and Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

The carbonyl groups of 1-(3-fluorophenyl)-1,4-pentanedione are electrophilic centers and can undergo nucleophilic addition with a variety of nucleophiles. Reactions with nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazines can lead to the formation of oximes and hydrazones, respectively. datapdf.comchegg.com If both carbonyl groups react, dioximes and bishydrazones can be formed. These reactions can also be precursors to heterocyclic systems. For example, reaction with hydroxylamine can lead to the formation of isoxazole (B147169) derivatives. datapdf.comchegg.com The reaction with phenylhydrazine (B124118) can yield pyrazole (B372694) derivatives. researchgate.netresearchgate.net

Oxygen nucleophiles, such as alcohols, can add to the carbonyl groups to form hemiacetals and acetals under acidic catalysis. Sulfur nucleophiles, like thiols, can similarly form thioacetals. These reactions are typically reversible.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. acs.orgwikipedia.orgslideshare.net The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of a substituent from the carbonyl carbon to the adjacent oxygen atom. wikipedia.orgnih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.orgyoutube.comlibretexts.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchem-station.com

In the case of 1-(3-fluorophenyl)-1,4-pentanedione, there are two carbonyl groups that can potentially undergo Baeyer-Villiger oxidation. The ketone adjacent to the phenyl ring presents a choice between the migration of the 3-fluorophenyl group and the methylene group of the pentanedione chain. The other ketone has a methyl group and a methylene group as potential migrating groups.

Considering the established migratory aptitudes, the 3-fluorophenyl group has a higher migratory aptitude than the primary alkyl (methylene) group. organic-chemistry.orgchem-station.com Therefore, oxidation of the carbonyl group adjacent to the aromatic ring is expected to yield primarily the ester where the 3-fluorophenyl group has migrated. For the other carbonyl group, the secondary alkyl portion of the chain would have a higher migratory aptitude than the methyl group.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of 1-(3-Fluorophenyl)-1,4-pentanedione

| Starting Ketone Carbonyl | Migrating Group 1 | Migrating Group 2 | Major Product | Minor Product |

| C1 (next to phenyl) | 3-Fluorophenyl | -CH2C(O)CH3 | 3-Fluorophenyl acetate (B1210297) derivative | Acetic acid and 1-(3-fluorophenyl)ethanone derivative |

| C4 | -CH2C(O)Ph-F | Methyl | Ester with migrated pentan-2-one-4-yl group | Acetic acid and a propanone derivative |

This table presents predicted outcomes based on established principles of migratory aptitude in the Baeyer-Villiger oxidation.

Reactivity of the Fluoro-Substituted Phenyl Moiety

The reactivity of the 3-fluorophenyl group in 1-(3-fluorophenyl)-1,4-pentanedione is governed by the electronic effects of both the fluorine atom and the 1,4-pentanedione substituent. The fluorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). vaia.comresearchgate.net The 1,4-pentanedione substituent, specifically the acyl group attached to the ring, is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -R). libretexts.orglibretexts.org

Given the positions of the existing substituents, the directing effects are as follows:

Fluorine (at C3): Directs incoming electrophiles to the C2, C4, and C6 positions.

Acyl group (at C1): Directs incoming electrophiles to the C3 and C5 positions.

The combined effect of these two substituents will determine the regioselectivity of the substitution. The positions ortho and para to the fluorine (C2, C4, C6) are activated by its resonance effect, while the positions meta to the acyl group (C3, C5) are the least deactivated by its withdrawing effect. Therefore, substitution is most likely to occur at positions that are favored by one group and not strongly disfavored by the other. The C4 and C6 positions are para and ortho to the fluorine, respectively, and are not the most deactivated positions by the acyl group. The C2 position is ortho to both groups, which may lead to steric hindrance. The C5 position is meta to the acyl group and meta to the fluorine. Predicting the major product requires careful consideration of the interplay between these electronic and steric factors. Generally, the activating effect of the fluorine, although modest, will likely direct the substitution to the positions ortho and para to it, with the para position (C6) often being favored to minimize steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(3-Fluorophenyl)-1,4-pentanedione

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 1-(3-Fluoro-6-nitrophenyl)-1,4-pentanedione | 1-(3-Fluoro-4-nitrophenyl)-1,4-pentanedione, 1-(5-Fluoro-2-nitrophenyl)-1,4-pentanedione |

| Bromine (Br₂/FeBr₃) | 1-(6-Bromo-3-fluorophenyl)-1,4-pentanedione | 1-(4-Bromo-3-fluorophenyl)-1,4-pentanedione, 1-(2-Bromo-5-fluorophenyl)-1,4-pentanedione |

| Acyl Chloride (RCOCl/AlCl₃) | 1-(3-Fluoro-6-acylphenyl)-1,4-pentanedione | 1-(3-Fluoro-4-acylphenyl)-1,4-pentanedione |

This table presents predicted outcomes based on established principles of directing effects in electrophilic aromatic substitution. harvard.eduwikipedia.orgmasterorganicchemistry.comdalalinstitute.commakingmolecules.comlibretexts.org

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In 1-(3-fluorophenyl)-1,4-pentanedione, the fluorine atom can act as a leaving group. The acyl group is an electron-withdrawing group, which activates the ring towards nucleophilic attack. libretexts.orgorganicchemistrytutor.com

For an SNAr reaction to occur, the negative charge of the intermediate Meisenheimer complex must be stabilized. nih.gov This stabilization is most effective when the electron-withdrawing group is ortho or para to the leaving group. libretexts.orgorganicchemistrytutor.com In this molecule, the acyl group is meta to the fluorine atom. This positioning is not ideal for stabilizing the negative charge that would develop at the carbon bearing the fluorine upon nucleophilic attack. Therefore, nucleophilic aromatic substitution at the C-F bond is expected to be difficult under standard SNAr conditions. However, under forcing conditions or with very strong nucleophiles, the reaction might proceed, albeit slowly. The reactivity order for halogens in nucleophilic aromatic substitution is generally F > Cl > Br > I, which would favor the displacement of fluorine if the electronic requirements were met. doubtnut.com

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of arenes. wikipedia.org The regioselectivity of these reactions is often controlled by directing groups that coordinate to the metal catalyst. In 1-(3-fluorophenyl)-1,4-pentanedione, the carbonyl group of the acetyl moiety can act as a directing group, facilitating the activation of the ortho C-H bonds (at C2 and C6).

Palladium-catalyzed C-H activation is a widely studied area. acs.orgresearchgate.netspringernature.com For example, Pd(II) catalysts have been used to functionalize C-H bonds ortho to a carbonyl group. epa.gov The presence of the fluorine atom could influence the reactivity and regioselectivity of such transformations. While the C-F bond is generally strong, under certain catalytic conditions, C-F activation can also occur. acs.org However, C-H activation is generally more facile. It is plausible that a palladium catalyst could coordinate to the carbonyl oxygen, leading to the formation of a palladacycle intermediate and subsequent functionalization at the C2 or C6 position.

Table 3: Potential C-H Activation Sites on the Aromatic Ring of 1-(3-Fluorophenyl)-1,4-pentanedione

| Position | Directing Group Effect | Electronic Effect of Fluorine | Predicted Reactivity |

| C2 | Ortho to Acyl (Directing) | Ortho to Fluoro | Favorable for directed C-H activation |

| C6 | Ortho to Acyl (Directing) | Para to Fluoro | Favorable for directed C-H activation |

| C4 | Meta to Acyl | Ortho to Fluoro | Less favorable for directed C-H activation |

| C5 | Meta to Acyl | Meta to Fluoro | Unfavorable for directed C-H activation |

This table presents predicted reactivity based on the principles of directed C-H activation. rsc.orgnih.gov

Reactivity of the Aliphatic Pentanedione Chain

The aliphatic chain of 1-(3-fluorophenyl)-1,4-pentanedione contains two carbonyl groups and three alpha-carbons with acidic protons, making it susceptible to a variety of reactions, particularly those involving enolate intermediates.

The protons on the carbons alpha to the carbonyl groups (C2 and C3, and the methyl group at C5) are acidic and can be removed by a base to form enolates. libretexts.orglibretexts.orgpressbooks.pub The acidity of these protons is influenced by the adjacent carbonyl group. The methylene protons at C2 are flanked by the aryl ketone, while the methylene protons at C3 are situated between two carbonyl groups, making them particularly acidic and readily deprotonated. The methyl protons at C5 are alpha to the second ketone.

The formation of a specific enolate can be controlled by the choice of base and reaction conditions. libretexts.orglibretexts.org A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures will preferentially form the kinetic enolate by removing the most accessible proton, likely from the C5 methyl group. libretexts.orgpressbooks.pub A weaker base, such as an alkoxide, at higher temperatures will favor the formation of the more stable thermodynamic enolate, which in this case would be the enolate formed by deprotonation at C3, as it is stabilized by both carbonyl groups.

Once formed, these enolates are potent nucleophiles and can react with various electrophiles in alpha-functionalization reactions.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate will attack the halogen to form an alpha-halogenated product. The position of halogenation can be controlled by the choice of enolate.

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide) will result in the formation of a new carbon-carbon bond at the alpha-position. libretexts.orgacs.orgyoutube.com This is a powerful method for elaborating the carbon skeleton.

Table 4: Potential Products of Alpha-Alkylation of 1-(3-Fluorophenyl)-1,4-pentanedione

| Base/Conditions | Enolate Formed | Alkylating Agent | Major Product |

| LDA, -78°C | Kinetic (at C5) | CH₃I | 1-(3-Fluorophenyl)-5-methyl-1,4-pentanedione |

| NaOEt, RT | Thermodynamic (at C3) | CH₃I | 1-(3-Fluorophenyl)-3-methyl-1,4-pentanedione |

This table presents predicted outcomes based on the principles of kinetic versus thermodynamic enolate control.

Aldol-Type Reactivity at Alpha-Carbons

The presence of two carbonyl groups in 1-(3-Fluorophenyl)-1,4-pentanedione provides multiple sites for enolization and subsequent aldol-type reactions. The reactivity at the alpha-carbons (C-2 and C-3) is of particular interest as it allows for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Under basic or acidic conditions, 1-(3-Fluorophenyl)-1,4-pentanedione can undergo intramolecular aldol (B89426) condensation. The reaction is initiated by the deprotonation of one of the α-carbons to form an enolate. Two possible enolates can be formed: one at the C-2 position adjacent to the acetyl group, and another at the C-3 position, which is flanked by both carbonyls. The protons at the C-3 position are generally more acidic due to the inductive effect of two carbonyl groups, leading to the preferential formation of the corresponding enolate.

This enolate can then attack the electrophilic carbonyl carbon of the benzoyl group, leading to an intramolecular cyclization. Subsequent dehydration of the resulting aldol addition product yields a substituted cyclopentenone. Specifically, the intramolecular aldol condensation of 1-(3-Fluorophenyl)-1,4-pentanedione is expected to yield 2-(3-fluorophenyl)-3-methyl-2-cyclopenten-1-one. openstax.orglibretexts.orglibretexts.org This type of cyclization is a common and synthetically useful transformation for 1,4-diketones. openstax.orglibretexts.orglibretexts.orgyoutube.com

The general mechanism for the base-catalyzed intramolecular aldol condensation is as follows:

Deprotonation at the C-3 position by a base to form a resonance-stabilized enolate.

Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the 3-fluorobenzoyl group to form a five-membered ring alkoxide intermediate.

Protonation of the alkoxide to give a β-hydroxy ketone (the aldol addition product).

Dehydration (elimination of a water molecule) under the reaction conditions to form a conjugated enone system, yielding the final cyclopentenone product.

The formation of a five-membered ring is generally favored over a strained three-membered ring that would result from the C-2 enolate attacking the other carbonyl group. openstax.org

| Reactant | Reagents and Conditions | Major Product | Reference |

| 1-(3-Fluorophenyl)-1,4-pentanedione | Base (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄), Heat | 2-(3-fluorophenyl)-3-methyl-2-cyclopenten-1-one | openstax.orglibretexts.org |

| 2,5-Hexanedione | Base | 3-methyl-2-cyclopentenone | openstax.orglibretexts.org |

| 2,6-Heptanedione | Base | 3-methyl-2-cyclohexenone | libretexts.orglibretexts.org |

Alkylation and Acylation of the Aliphatic Backbone

The acidic protons on the aliphatic backbone of 1-(3-Fluorophenyl)-1,4-pentanedione can be removed by a suitable base to generate enolates, which can then act as nucleophiles in alkylation and acylation reactions. The regioselectivity of these reactions is dependent on the reaction conditions, particularly the choice of base and temperature, which control the formation of either the kinetic or thermodynamic enolate. chemistrysteps.com

There are three distinct sets of acidic protons on the backbone: at C-2 (methyl group), C-3 (methylene group), and C-5 (protons are not present, this is a methyl group). The protons at the C-3 position, being flanked by two carbonyl groups, are the most acidic and are readily removed to form the thermodynamic enolate. The protons at the C-2 methyl group are less acidic and their removal leads to the kinetic enolate.

Kinetic vs. Thermodynamic Control:

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) will favor the deprotonation of the less sterically hindered C-2 methyl group. The resulting kinetic enolate will react with an alkylating or acylating agent at this position. chemistrysteps.com

Thermodynamic Control: Using a weaker base, such as sodium hydride (NaH) or an alkoxide, at higher temperatures allows for equilibration. This will favor the formation of the more stable, more substituted enolate at the C-3 position. Subsequent reaction with an electrophile will occur at this site. chemistrysteps.com

Therefore, by carefully selecting the reaction conditions, it is possible to selectively introduce alkyl or acyl groups at either the C-2 or C-3 position of 1-(3-Fluorophenyl)-1,4-pentanedione, leading to a variety of substituted diketone derivatives. These reactions are generally carried out with primary alkyl halides or acyl chlorides to avoid competing elimination reactions. chemistrysteps.com

| Position of Alkylation/Acylation | Favored Conditions | Base Example | Product Type | Reference |

| C-2 (Kinetic) | Low temperature, sterically hindered base | Lithium diisopropylamide (LDA) | 2-Alkyl/Acyl-1-(3-fluorophenyl)-1,4-pentanedione | chemistrysteps.com |

| C-3 (Thermodynamic) | Higher temperature, weaker base | Sodium hydride (NaH) | 3-Alkyl/Acyl-1-(3-fluorophenyl)-1,4-pentanedione | chemistrysteps.com |

Redox Chemistry of 1-(3-Fluorophenyl)-1,4-pentanedione

Selective Reduction of Carbonyl Groups

The two carbonyl groups in 1-(3-Fluorophenyl)-1,4-pentanedione exhibit different reactivities towards reducing agents due to their distinct electronic and steric environments. The carbonyl group at C-1 is part of a benzoyl moiety, making it an aromatic ketone, while the carbonyl at C-4 is an aliphatic ketone. This difference allows for the potential selective reduction of one carbonyl group in the presence of the other.

Generally, aliphatic ketones are more reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) than aromatic ketones. The phenyl group of the benzoyl moiety can delocalize the partial positive charge on the carbonyl carbon through resonance, making it less electrophilic. Additionally, the bulky phenyl group can sterically hinder the approach of the hydride reagent.

Therefore, treatment of 1-(3-Fluorophenyl)-1,4-pentanedione with a mild reducing agent such as sodium borohydride, particularly at low temperatures, is expected to selectively reduce the aliphatic ketone at the C-4 position to a secondary alcohol, yielding 1-(3-fluorophenyl)-4-hydroxy-1-pentanone. cdnsciencepub.comcommonorganicchemistry.commasterorganicchemistry.comyoutube.com

To achieve the reduction of the less reactive aromatic ketone, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would typically be required. However, LiAlH₄ is less chemoselective and would likely reduce both carbonyl groups to the corresponding diol, 1-(3-fluorophenyl)-1,4-pentanediol.

| Reducing Agent | Expected Major Product | Rationale | Reference |

| Sodium Borohydride (NaBH₄) | 1-(3-Fluorophenyl)-4-hydroxy-1-pentanone | Higher reactivity of aliphatic vs. aromatic ketone | cdnsciencepub.comcommonorganicchemistry.commasterorganicchemistry.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Fluorophenyl)-1,4-pentanediol | Strong, non-selective reducing agent | researchgate.net |

Oxidative Transformations

The 1,4-dicarbonyl motif in 1-(3-Fluorophenyl)-1,4-pentanedione is susceptible to various oxidative transformations. One notable reaction is oxidative cleavage. For instance, treatment with certain oxidizing agents can lead to the cleavage of the carbon-carbon bond between the carbonyl groups. A method for the molybdenum-catalyzed oxidative cleavage of related 1,4-dicarbonyl precursors has been developed, suggesting that similar transformations could be applied to 1-(3-Fluorophenyl)-1,4-pentanedione to yield smaller carboxylic acid and ketone fragments. rsc.orgnih.govrsc.org

Another potential oxidative pathway is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester. In the case of 1-(3-Fluorophenyl)-1,4-pentanedione, the two carbonyl groups present different electronic environments, which would direct the regioselectivity of the oxidation. The migratory aptitude of the groups attached to the carbonyl carbons plays a crucial role. For the C-1 carbonyl, the 3-fluorophenyl group has a higher migratory aptitude than the adjacent methylene group. For the C-4 carbonyl, the adjacent methylene group has a higher migratory aptitude than the methyl group. This complex interplay of factors would likely lead to a mixture of ester products.

Photochemical and Thermal Decomposition Pathways

Photochemical Decomposition:

Ketones are known to undergo characteristic photochemical reactions, primarily the Norrish Type I and Norrish Type II reactions, upon absorption of UV light. edurev.inresearchgate.netwikipedia.org

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates. For 1-(3-Fluorophenyl)-1,4-pentanedione, cleavage can occur on either side of the two carbonyl groups, leading to a variety of radical species. For example, cleavage adjacent to the C-1 carbonyl would generate a 3-fluorobenzoyl radical and a 4-oxopentyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation. wikipedia.orgyoutube.com

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) derivative (the Yang-Norrish reaction) or undergo cleavage to form an enol and an alkene. edurev.inwikipedia.org In 1-(3-Fluorophenyl)-1,4-pentanedione, the C-1 carbonyl has γ-hydrogens at the C-3 position, and the C-4 carbonyl has γ-hydrogens on the C-2 methylene group. Thus, both carbonyls are susceptible to Norrish Type II reactions, potentially leading to a complex mixture of products.

Thermal Decomposition:

| Reaction Type | Key Intermediate(s) | Potential Product(s) | Reference |

| Norrish Type I | Acyl and alkyl radicals | Smaller alkanes, alkenes, and products of radical recombination | wikipedia.orgyoutube.com |

| Norrish Type II | 1,4-Biradical | Cyclobutanol derivatives, enols, alkenes | edurev.inwikipedia.org |

| Thermal Decomposition | N/A | Fragmentation products (e.g., smaller ketones, aldehydes) | acs.orgacs.orgresearchgate.net |

Mechanistic Investigations Involving 1 3 Fluorophenyl 1,4 Pentanedione

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to optimizing synthetic routes and controlling product formation. For a compound like 1-(3-Fluorophenyl)-1,4-pentanedione, this involves a combination of kinetic, isotopic, and computational methods.

Kinetic studies are pivotal in determining the rate of a reaction and its dependence on the concentration of each reactant. This information helps to establish the molecularity of the rate-determining step. For a hypothetical reaction involving 1-(3-Fluorophenyl)-1,4-pentanedione, the rate law would be determined by systematically varying the concentrations of the reactants and monitoring the reaction progress, often through spectroscopic methods.

The reaction order with respect to each reactant provides insight into the number of molecules of that reactant participating in the transition state of the slowest step. For instance, a first-order dependence on 1-(3-Fluorophenyl)-1,4-pentanedione would suggest a unimolecular rate-determining step, such as an intramolecular rearrangement. Conversely, a second-order dependence might indicate a bimolecular process, like an attack by a nucleophile.

Table 1: Illustrative Reaction Orders and Mechanistic Implications

| Reactant | Order | Mechanistic Implication |

| 1-(3-Fluorophenyl)-1,4-pentanedione | 1 | Unimolecular rate-determining step |

| Reactant B | 1 | Bimolecular rate-determining step involving one molecule of each reactant |

| Reactant C | 0 | Reactant C is not involved in the rate-determining step |

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction. By replacing an atom in 1-(3-Fluorophenyl)-1,4-pentanedione with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), one can follow its path and elucidate the connectivity of the product.

When the labeled atom is involved in a bond that is broken or formed in the rate-determining step, a kinetic isotope effect (KIE) may be observed. This is a change in the reaction rate upon isotopic substitution. A primary KIE occurs when the bond to the isotope is directly cleaved, while a secondary KIE arises from changes in the vibrational environment of the isotope at a position not directly involved in bond cleavage. The magnitude of the KIE provides valuable information about the transition state structure. For example, a significant deuterium (B1214612) KIE (kH/kD > 2) would suggest that a C-H bond is being broken in the rate-limiting step. nih.govnih.gov

Computational chemistry offers a means to visualize and energetically characterize the transition states of a reaction. Using quantum mechanical calculations, it is possible to model the high-energy, transient species that exist between reactants and products. These models can predict the geometry of the transition state and its activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For reactions involving 1-(3-Fluorophenyl)-1,4-pentanedione, computational studies could be employed to compare the energy profiles of different proposed mechanisms, thereby identifying the most likely pathway. For instance, in a study on the synthesis of pyrrolidinedione derivatives, computational methods were used to determine the energy barriers for different steps, including a cyclization with a low energy barrier and a tautomerization with a significantly higher barrier. rsc.orgresearchgate.net

Mechanistic Studies of its Characteristic Transformations

The dicarbonyl functionality of 1-(3-Fluorophenyl)-1,4-pentanedione allows for a rich variety of characteristic transformations, including cyclizations and nucleophilic additions.

The 1,4-dicarbonyl motif in 1-(3-Fluorophenyl)-1,4-pentanedione makes it a prime candidate for intramolecular cyclization reactions, such as the Paal-Knorr synthesis of furans, pyrroles, or thiophenes. The mechanism of these reactions typically involves an initial nucleophilic attack of one carbonyl oxygen on the other carbonyl carbon (or a derivative thereof), followed by dehydration.

The presence of the fluorine atom on the phenyl ring can influence the reactivity of the adjacent carbonyl group through inductive effects, potentially affecting the rate and regioselectivity of the cyclization. Mechanistic studies would involve identifying key intermediates, such as hemiacetals or enamines, and determining the rate-limiting step of the cyclization process. Computational studies have been instrumental in elucidating similar cyclization mechanisms, providing insights into the energies of intermediates and transition states. rsc.orgresearchgate.net

Table 2: Potential Cyclization Products from 1-(3-Fluorophenyl)-1,4-pentanedione

| Reagent | Product Type |

| Acid catalyst | Furan (B31954) derivative |

| Primary amine | Pyrrole (B145914) derivative |

| Phosphorus pentasulfide | Thiophene (B33073) derivative |

The carbonyl groups of 1-(3-Fluorophenyl)-1,4-pentanedione are electrophilic and thus susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. If the nucleophile has a leaving group, an elimination may follow the initial addition, leading to a substitution product.

The fluorine atom's electron-withdrawing nature would be expected to enhance the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack compared to the acetyl carbonyl. Mechanistic investigations would focus on determining which carbonyl group is preferentially attacked and the stereochemical outcome of the reaction.

Catalytic Cycle Analysis in Catalyzed Reactions of 1-(3-Fluorophenyl)-1,4-pentanedione

The synthesis of substituted quinolines and pyrroles often involves 1,4-dicarbonyl compounds like 1-(3-Fluorophenyl)-1,4-pentanedione. Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and yields.

One of the primary reactions involving 1,4-dicarbonyl compounds is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. organic-chemistry.org While a specific catalytic cycle for 1-(3-Fluorophenyl)-1,4-pentanedione is not extensively documented, a generally accepted mechanism for the Paal-Knorr synthesis can be applied. The reaction can proceed under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org

The proposed catalytic cycle begins with the formation of a hemiaminal, which is considered a key intermediate. nih.gov This is followed by a series of dehydration steps to yield the final pyrrole product. It is noteworthy that any mechanism involving the formation of an enamine before the rate-determining cyclization step has been largely ruled out based on stereochemical studies with similar 1,4-diones. organic-chemistry.org

Another significant reaction is the Friedländer annulation , which is used to synthesize substituted quinolines. This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, such as 1-(3-Fluorophenyl)-1,4-pentanedione. orientjchem.orgnih.gov The reaction is typically catalyzed by an acid or a base.

A plausible catalytic cycle for the Friedländer reaction, when applied to 1-(3-Fluorophenyl)-1,4-pentanedione, would involve the following key steps:

Initial Condensation: An acid or base catalyst facilitates the condensation between the 2-aminoaryl carbonyl compound and 1-(3-Fluorophenyl)-1,4-pentanedione to form an enamine or a Schiff base intermediate. orientjchem.orgwikipedia.org

Cyclization: The intermediate undergoes an intramolecular cyclization. This step is often the rate-determining step of the reaction. wikipedia.org

Dehydration: The cyclized intermediate then undergoes dehydration to form the aromatic quinoline (B57606) ring. wikipedia.org

Recent advancements have also explored photocatalytic pathways for the Friedländer synthesis, utilizing catalysts like methylene (B1212753) blue under visible light. This approach involves a single-electron transfer (SET) mechanism. nih.gov

Influence of Solvent and Reaction Conditions on Reaction Mechanisms

The choice of solvent and the specific reaction conditions, such as temperature and the nature of the catalyst, can significantly impact the reaction mechanism, rate, and the distribution of products in reactions involving 1-(3-Fluorophenyl)-1,4-pentanedione.

In the context of the Paal-Knorr pyrrole synthesis , the pH of the reaction medium is a critical factor. Reactions carried out at a pH below 3 tend to favor the formation of furans as the main product instead of pyrroles. organic-chemistry.org The choice of amine also plays a role; for instance, using ammonia often leads to an uncharged intermediate, which can affect the reaction kinetics compared to when a primary amine is used. organic-chemistry.org While some modern variations of the Paal-Knorr synthesis have been developed to run under solvent-free conditions, the choice of solvent is traditionally important. researchgate.netrsc.org

For the Friedländer annulation , the solvent can influence the reaction's efficiency. Studies on similar reactions have shown that polar solvents can be advantageous. For instance, in the synthesis of certain dyes via Knoevenagel condensation, a related reaction, highly polar solvents favor the precipitation of the product, simplifying purification. nih.gov In photocatalytic versions of the Friedländer synthesis, solvents like ethanol (B145695) have been shown to provide excellent yields. nih.gov

The reaction conditions for the Friedländer synthesis can be summarized in the following table:

| Catalyst/Condition | Solvent | Temperature | Outcome |

| Ceric Ammonium Nitrate (10 mol %) | Not specified | Ambient Temperature | Efficient synthesis of quinolines in a short time (45 min). nih.gov |

| Methylene Blue (1 mol %) / White LED | Ethanol | Room Temperature | High yield (94%) of polysubstituted quinolines. nih.gov |

| Acid/Base Catalysis (General) | Various | Often elevated | Traditional method for quinoline synthesis. orientjchem.org |

It is important to note that the electron-withdrawing nature of the fluorine atom on the phenyl ring of 1-(3-Fluorophenyl)-1,4-pentanedione can influence the reactivity of the carbonyl groups, potentially affecting reaction rates and the propensity for side reactions under different conditions.

Theoretical and Computational Studies of 1 3 Fluorophenyl 1,4 Pentanedione

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 1-(3-fluorophenyl)-1,4-pentanedione, these calculations can provide a detailed picture of its behavior at the atomic and molecular levels.

The electronic structure of 1-(3-fluorophenyl)-1,4-pentanedione is characterized by the interplay between the electron-withdrawing fluorine atom on the phenyl ring and the two carbonyl groups. The fluorine atom, due to its high electronegativity, induces a dipole moment in the phenyl ring, influencing the charge distribution across the entire molecule. This effect, combined with the inherent polarity of the carbonyl groups, results in a complex electrostatic potential map.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the partial atomic charges. For instance, in related compounds like 3'-fluoroacetophenone, the fluorine atom carries a significant negative charge, while the adjacent carbon atom on the phenyl ring becomes more positive. nist.govlookchem.com A similar charge distribution is expected in 1-(3-fluorophenyl)-1,4-pentanedione, which would influence its intermolecular interactions and reactivity. The carbonyl oxygen atoms are also expected to have significant negative charges, making them susceptible to electrophilic attack.

Table 1: Estimated Partial Atomic Charges for Key Atoms in 1-(3-Fluorophenyl)-1,4-pentanedione

| Atom | Estimated Partial Charge (e) |

| Fluorine (F) | -0.4 to -0.6 |

| Carbonyl Oxygen (O) | -0.5 to -0.7 |

| Carbonyl Carbon (C) | +0.5 to +0.7 |

Note: These values are estimations based on calculations for similar molecules and may vary depending on the computational method and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

For aromatic ketones like acetophenone, the HOMO-LUMO gap can be calculated using DFT methods. niscpr.res.inresearchgate.net The introduction of a fluorine atom at the meta position, as in 3'-fluoroacetophenone, is expected to lower the energies of both the HOMO and LUMO, with a potential slight increase in the HOMO-LUMO gap compared to the unsubstituted phenyl analogue. niscair.res.inresearchgate.net This is due to the electron-withdrawing nature of fluorine.

Table 2: Estimated HOMO-LUMO Gap and Related Reactivity Descriptors for 1-(3-Fluorophenyl)-1,4-pentanedione

| Parameter | Estimated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 to 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |

Note: These values are estimations based on calculations for similar molecules and may vary depending on the computational method and basis set used.

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For 1-(3-fluorophenyl)-1,4-pentanedione, the carbonyl carbons are expected to be the primary sites for nucleophilic attack due to their positive partial charges and significant contribution to the LUMO. The carbonyl oxygens and the fluorine atom would be potential sites for electrophilic attack.

The phenyl ring can also participate in electrophilic aromatic substitution reactions, and the directing effects of the acetyl and fluoro substituents would determine the regioselectivity of such reactions. The acetyl group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-para director. The interplay of these effects would likely favor substitution at positions ortho and para to the fluorine and meta to the acetyl group.

Conformer Analysis and Potential Energy Surface Mapping

The flexible pentanedione chain in 1-(3-fluorophenyl)-1,4-pentanedione allows for multiple conformations. The relative energies of these conformers can be determined by mapping the potential energy surface through computational methods. The dihedral angles around the C-C single bonds of the pentanedione chain are the primary degrees of freedom.

Studies on similar 1,4-dicarbonyl compounds have shown that the most stable conformers are often those that minimize steric hindrance and allow for favorable intramolecular interactions, such as dipole-dipole interactions between the carbonyl groups. whiterose.ac.uknih.gov The presence of the bulky fluorophenyl group will also influence the preferred conformations.

Prediction of Reaction Pathways and Transition States